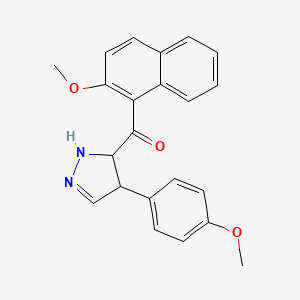

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone

Descripción

This compound, registered on 31/05/2018 , features a naphthyl moiety substituted with a methoxy group at the 2-position and a pyrazolin-5-yl group linked to a p-methoxyphenyl substituent. Its structure combines aromatic and heterocyclic components, which are common in pharmaceuticals and materials science. The methoxy groups likely enhance solubility and electronic properties, while the pyrazoline ring may contribute to conformational rigidity or biological activity.

Propiedades

Número CAS |

4487-30-3 |

|---|---|

Fórmula molecular |

C22H20N2O3 |

Peso molecular |

360.4 g/mol |

Nombre IUPAC |

(2-methoxynaphthalen-1-yl)-[4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]methanone |

InChI |

InChI=1S/C22H20N2O3/c1-26-16-10-7-15(8-11-16)18-13-23-24-21(18)22(25)20-17-6-4-3-5-14(17)9-12-19(20)27-2/h3-13,18,21,24H,1-2H3 |

Clave InChI |

IBXNPYQHXAZLFV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2C=NNC2C(=O)C3=C(C=CC4=CC=CC=C43)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxy-1-naphthaldehyde with 4-(p-methoxyphenyl)-2-pyrazoline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

(2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

Biology: Potential use as a fluorescent probe due to its aromatic structure.

Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of organic electronic materials and dyes.

Mecanismo De Acción

The mechanism of action of (2-Methoxy-1-naphthyl) (4-(p-methoxyphenyl)-2-pyrazolin-5-yl) ketone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The naphthyl and pyrazolinyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazoline-Based Systems

MK66 (5-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one)

- Key Differences: Replaces the naphthyl-ketone system with a pyrazolo-pyrimidinone core.

- Synthesis : Prepared via cyclization reactions under basic conditions, differing from the halogenated ketone coupling methods used for pyrazolin-5-yl derivatives (e.g., α-halogenated ketone reactions in ) .

MK63 (2-Phenyl-5-(2,3,4,5-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one)

- Key Differences : Substitutes the methoxyphenyl group with a tetrafluorophenyl moiety, significantly altering electronic properties (electron-withdrawing vs. electron-donating) and hydrophobicity .

2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone

Physicochemical and Functional Properties

*Molecular weights are approximated based on structural formulas.

Critical Analysis of Limitations

- Data Gaps: No direct pharmacological or crystallographic data are available for the target compound, limiting mechanistic insights. Structural comparisons rely on inferred properties from substituent effects.

- Synthetic Challenges : The naphthyl-ketone system may pose steric hindrance during synthesis compared to smaller aromatic systems (e.g., MK66) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.